

ROCK-IN-32 Mechanism of Action: Technical Guide

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Compound of Interest

Compound Name: *ROCK-IN-32*
CAS No.: *1013117-40-2*
Cat. No.: *B610545*

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Executive Summary

ROCK-IN-32 (CAS: 1013117-40-2) is a high-potency, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK), exhibiting nanomolar affinity for the ROCK2 isoform (

).^{[1][2]} Structurally characterized by an isoquinoline scaffold, it functions as a pharmacological brake on the RhoA/ROCK signaling axis. By preventing the phosphorylation of downstream effectors such as MYPT1 and LIMK, **ROCK-IN-32** effectively dismantles actin stress fibers and reduces actomyosin contractility. This guide details its molecular mechanism, kinetic profile, and validated experimental protocols for researchers investigating cardiovascular hemodynamics, metastatic cell migration, and fibrotic signaling.

Chemical Identity & Physicochemical Profile^{[3][4][5]}

ROCK-IN-32 belongs to the isoquinoline class of kinase inhibitors, a structural lineage known for potent interaction with the ATP-binding hinge region of AGC kinases.

Property	Specification
Common Name	ROCK-IN-32
CAS Registry Number	1013117-40-2
Chemical Name	(3R,4S)-N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide
Molecular Formula	
Molecular Weight	402.27 g/mol
Target	ROCK2 (Primary), ROCK1 (Secondary)
Potency ()	11 nM (ROCK2)
Solubility	DMSO (50 mg/mL)

Mechanism of Action (MoA)

Molecular Binding Kinetics

ROCK-IN-32 functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket located between the N-terminal and C-terminal lobes of the ROCK kinase domain.

- **Hinge Interaction:** The isoquinoline nitrogen acts as a hydrogen bond acceptor, anchoring the molecule to the kinase hinge region (typically Met156 in ROCK1 / Met172 in ROCK2).
- **Selectivity:** The chlorophenyl-pyrrolidine moiety extends into the hydrophobic back pocket, exploiting subtle conformational differences in the P-loop to enhance affinity for ROCK2 over other AGC kinases (e.g., PKA, PKC).

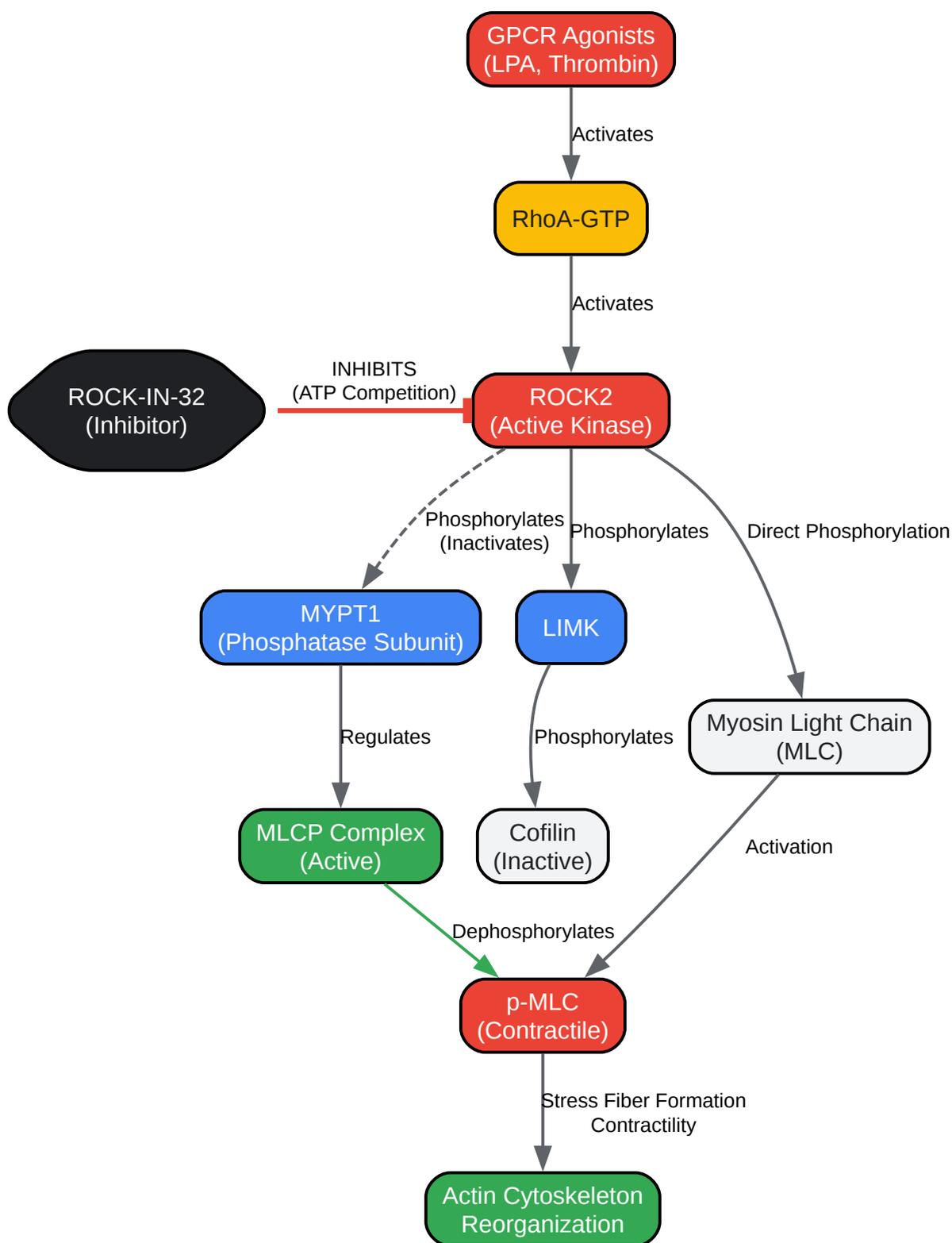
Signaling Cascade Inhibition

The physiological impact of **ROCK-IN-32** is defined by the blockade of RhoA-dependent cytoskeletal dynamics.

- Upstream Activation: GTP-bound RhoA activates ROCK, inducing a conformational opening of the kinase domain.
- Inhibition Step: **ROCK-IN-32** competes with ATP, preventing the phosphotransfer reaction.
- Downstream Consequences:
 - MYPT1 (Myosin Phosphatase Target Subunit 1): ROCK normally phosphorylates MYPT1, inhibiting it. **ROCK-IN-32** restores MYPT1 activity, leading to dephosphorylation of Myosin Light Chain (MLC).
 - LIMK (LIM Kinase): **ROCK-IN-32** prevents LIMK activation, leaving Cofilin in its active (unphosphorylated) state, which promotes actin filament turnover rather than stabilization. [\[3\]](#)
 - MLC (Myosin Light Chain): The net result is reduced p-MLC levels, causing relaxation of smooth muscle and collapse of stress fibers.

Visualization of Signaling Pathway

The following diagram illustrates the RhoA-ROCK signaling axis and the specific intervention point of **ROCK-IN-32**.



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Caption: **ROCK-IN-32** blocks ROCK2, preventing MYPT1 inactivation and reducing p-MLC levels.

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols. The "Validation Checkpoint" ensures the system is functioning before committing valuable samples.

In Vitro Kinase Activity Assay (ADP-Glo™ Method)

Objective: Determine the

of **ROCK-IN-32** against recombinant ROCK2.

Materials:

- Recombinant ROCK2 (Active).
- Substrate: S6 Kinase Substrate peptide.
- ATP (Ultrapure).
- ADP-Glo™ Kinase Assay Kit (Promega).
- **ROCK-IN-32** (dissolved in DMSO).

Protocol:

- Preparation: Dilute **ROCK-IN-32** in 1x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM , 0.1 mg/mL BSA, 1 mM DTT) to create a 10-point dose-response curve (e.g., 0.1 nM to 10 M).
- Enzyme Reaction:
 - Add 5 L of ROCK2 enzyme (approx. 2 ng/well) to a 384-well white plate.

- Add 5

L of **ROCK-IN-32** dilution. Incubate for 15 min at Room Temperature (RT).

- Validation Checkpoint: Include a "No Enzyme" control (background) and "DMSO only" control (Max signal).

- Initiation: Add 5

L of ATP/Substrate mix (final conc: 10

M ATP, 0.2

g/

L substrate). Incubate 60 min at RT.

- Detection:

- Add 15

L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

- Add 30

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

- Read: Measure Luminescence. Calculate

using non-linear regression (log(inhibitor) vs. response).

Cell Morphology & Stress Fiber Analysis

Objective: Visualize the phenotypic impact of **ROCK-IN-32** on the actin cytoskeleton.

Materials:

- HeLa or NIH/3T3 cells.
- **ROCK-IN-32** (100 nM - 1

M).

- Fixative: 4% Paraformaldehyde (PFA).
- Stain: Phalloidin-iFluor 488 (F-actin) and DAPI (Nuclei).

Protocol:

- Seeding: Seed cells on glass coverslips (density cells/well) in 24-well plates. Incubate 24h.
- Treatment: Replace media with fresh media containing **ROCK-IN-32**.
 - Control: 0.1% DMSO.
 - Treatment: 100 nM **ROCK-IN-32**.
 - Incubate for 4-24 hours.
- Fixation: Aspirate media, wash 1x PBS. Fix with 4% PFA for 15 min at RT.
- Permeabilization: Wash 3x PBS. Permeabilize with 0.1% Triton X-100 for 5 min.
- Staining: Block with 1% BSA for 30 min. Incubate with Phalloidin-iFluor 488 (1:1000) and DAPI for 30 min in dark.
- Validation Checkpoint: Control cells must display distinct, thick actin stress fibers. Treated cells should show a "cell rounding" phenotype or loss of central stress fibers with cortical actin accumulation.

Logic of Inhibition & Data Interpretation[9][10][11]

When analyzing data derived from **ROCK-IN-32** experiments, distinguishing between on-target and off-target effects is critical.

Interpreting Western Blot Data

A successful inhibition of ROCK2 by **ROCK-IN-32** must show a specific phosphorylation signature:

Target Protein	Phosphorylation Site	Effect of ROCK-IN-32	Biological Implication
MYPT1	Thr696 / Thr853	Decrease	Activation of phosphatase; leads to smooth muscle relaxation.
MLC2	Ser19 / Thr18	Decrease	Reduced actomyosin contractility; inhibition of migration.
LIMK1/2	Thr508 / Thr505	Decrease	Increased Cofilin activity; actin depolymerization.
ERK/AKT	Various	No Change	Demonstrates selectivity against MAPK/PI3K pathways (control).

Experimental Workflow Diagram

The following flowchart outlines the logical progression for validating **ROCK-IN-32** activity in a cellular model.



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Caption: Workflow for validating **ROCK-IN-32** efficacy via phosphorylation status of downstream targets.

References

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